Boc-L-Dap(N3)-OH*CHA
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Overview
Description
Mechanism of Action
Target of Action
Boc-L-Dap(N3)-OH*CHA is a click chemistry reagent . Click chemistry is a powerful chemical reaction with excellent bioorthogonality features . The primary targets of this compound are molecules containing Alkyne groups . These targets play a crucial role in various biochemical reactions, particularly in the formation of new bonds.
Mode of Action
The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole ring, which is a critical step in the synthesis of many complex organic compounds . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) it participates in requires the presence of copper ions . Therefore, the availability of copper in the environment could potentially influence the compound’s action. Other factors such as pH, temperature, and the presence of other reactants could also play a role.
Biochemical Analysis
Biochemical Properties
Boc-L-Dap(N3)-OH*CHA interacts with various biomolecules in biochemical reactions . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Cellular Effects
As a click chemistry reagent, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its Azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Dosage Effects in Animal Models
Future studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Dap(N3)-OH*CHA involves the protection of the amino group of L-2,3-diaminopropionic acid with a tert-butoxycarbonyl (Boc) group. The azide group is then introduced to the molecule. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the protection and azidation steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Boc-L-Dap(N3)-OH*CHA undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate, in an aqueous or organic solvent
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN in an organic solvent
Major Products
The major products of these reactions are triazole derivatives, which are highly stable and can be used in various applications, including bioconjugation and material science .
Scientific Research Applications
Boc-L-Dap(N3)-OH*CHA has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry
Biology: Facilitates the labeling and tracking of biomolecules in live cells due to its bioorthogonal properties
Medicine: Plays a role in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Used in the production of polymers and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Boc-Dap-OH: Similar in structure but lacks the azide group, limiting its use in click chemistry.
Fmoc-Dap-OH: Another derivative of L-2,3-diaminopropionic acid with a different protecting group, used in peptide synthesis.
Uniqueness
Boc-L-Dap(N3)-OH*CHA is unique due to its azide group, which allows it to participate in bioorthogonal click chemistry reactions. This makes it highly valuable in applications requiring specific and rapid bioconjugation .
Properties
CAS No. |
122225-54-1 |
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Molecular Formula |
C8H14N4O4*C6H13N |
Molecular Weight |
230,22*99,18 g/mole |
Synonyms |
Boc-L-Dap(N3)-OH*CHA; Boc-L-beta-azidoalanine cyclohexylamine; N-alpha-t-Butyloxycarbonyl-3-azido-L-alanine cyclohexylamine |
Origin of Product |
United States |
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